5-羟基-3-甲基吲哚啉-2-酮

描述

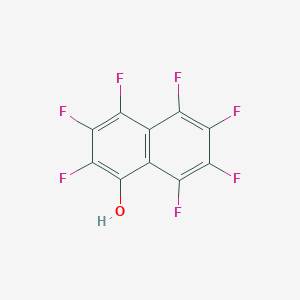

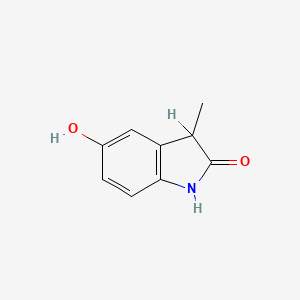

5-Hydroxy-3-methylindolin-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 . It is used for research and development purposes .

Synthesis Analysis

A synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxyindolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-3-methylindolin-2-one can be analyzed using various tools and techniques . These include single-crystal X-ray diffraction (SC-XRD) analysis, microcrystal electron diffraction method (MicroED), and other modern instruments for SC-XRD analysis .Chemical Reactions Analysis

Chemical reactions involving 5-Hydroxy-3-methylindolin-2-one can occur on separate time scales because they involve various chemical species with differing activation energies . This trait enables us to distinguish between a species’ behavior at various phases of a reaction, such as quick and sluggish reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-3-methylindolin-2-one can be analyzed using various techniques . These properties include color, density, hardness, and melting and boiling points .科学研究应用

Alzheimer’s Disease Treatment

5-Hydroxy-3-methylindolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). These compounds aim to address the decrease in the neurotransmitter acetylcholine, which is a critical factor in the progression of AD .

Antioxidant Activity

In the search for novel bioactive molecules, some derivatives of 5-Hydroxy-3-methylindolin-2-one have been tested for their antioxidant capabilities. Although most compounds showed only weak scavenging activity, the pursuit of antioxidants is a significant application due to the potential health benefits of combating oxidative stress .

Anticancer Agents

Certain 5-Hydroxy-3-methylindolin-2-one compounds have exhibited strong cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. One compound, in particular, showed IC50 values as low as 0.65 µM, which is more potent than adriamycin, a positive control. This suggests that these compounds could be promising for further development as anticancer agents .

Synthesis of Bioactive Molecules

The 2-indolinone scaffold, which includes 5-Hydroxy-3-methylindolin-2-one, is pivotal as a pharmacophore in the development of anticancer agents. This scaffold has many pharmacological activities, making it a valuable structure for synthesizing bioactive molecules with potential therapeutic applications .

Natural Product Synthesis

3,3-Disubstituted oxindoles, which can be derived from 5-Hydroxy-3-methylindolin-2-one, are important motifs in natural products and pharmaceutical agents. They have been found in biologically active natural products and alkaloids with proven biological activities such as antimicrobial or antitumor activities .

Chemical Synthesis Research

5-Hydroxy-3-methylindolin-2-one is used in chemical synthesis research, where scientists explore its properties and applications in various areas of research, including life science, material science, chemical synthesis, and more. This research contributes to the broader understanding and utilization of this compound in scientific applications .

安全和危害

作用机制

Target of Action

5-Hydroxy-3-methylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-Hydroxy-3-methylindolin-2-one may also interact with various biological targets.

Mode of Action

Indole derivatives, in general, are known to interact with their targets and induce changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the various biological activities mentioned above.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

5-hydroxy-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-7-4-6(11)2-3-8(7)10-9(5)12/h2-5,11H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNFHUNUUCCBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976056 | |

| Record name | 3-Methyl-3H-indole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-3-methylindolin-2-one | |

CAS RN |

6062-25-5 | |

| Record name | 2-Indolinone, 5-hydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006062255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3H-indole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。